molecular formula C19H16FN5O2S2 B14876055 2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide

2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B14876055
M. Wt: 429.5 g/mol
InChI Key: YORYVBCLEDAJCQ-UHFFFAOYSA-N
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Description

2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thienopyrimidine core, a pyrazole moiety, and a fluorinated phenyl group, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the fluorinated phenyl group and the pyrazole moiety. Key steps may include:

    Cyclization Reactions: Formation of the thienopyrimidine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the fluorinated phenyl group via nucleophilic aromatic substitution.

    Thioether Formation: Coupling of the thienopyrimidine core with a thiol derivative to form the thioether linkage.

    Acylation: Attachment of the pyrazole moiety through acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group to form alcohol derivatives.

    Substitution: The fluorinated phenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohol Derivatives: From reduction reactions.

    Substituted Derivatives: From substitution reactions.

Scientific Research Applications

2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-(4-chloro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide
  • 2-((3-(4-bromo-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide

Uniqueness

The presence of the fluorinated phenyl group in 2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide imparts unique electronic properties that can enhance its reactivity and binding affinity to molecular targets. This makes it distinct from its chloro- and bromo-substituted analogs.

Properties

Molecular Formula

C19H16FN5O2S2

Molecular Weight

429.5 g/mol

IUPAC Name

2-[3-(4-fluoro-3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide

InChI

InChI=1S/C19H16FN5O2S2/c1-10-7-12(3-4-13(10)20)25-18(27)17-14(5-6-28-17)21-19(25)29-9-16(26)22-15-8-11(2)23-24-15/h3-8H,9H2,1-2H3,(H2,22,23,24,26)

InChI Key

YORYVBCLEDAJCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)F)C)SC=C3

Origin of Product

United States

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